molecular formula C8H12N4O3 B2487679 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide CAS No. 1374829-43-2

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B2487679
CAS No.: 1374829-43-2
M. Wt: 212.209
InChI Key: WJDDVKQDZUPKRU-UHFFFAOYSA-N
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Description

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a nitro group and a methyl group on the pyrazole ring, as well as a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated pyrazole is alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 3-position.

    Amidation: Finally, the alkylated nitropyrazole is reacted with 2-bromo-2-methylpropionyl bromide in the presence of a base to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, alkoxides, or amines.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-methyl-2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid and corresponding amine.

Scientific Research Applications

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide: Lacks the methyl group at the 3-position.

    2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanamide: Lacks the nitro group at the 4-position.

    2-methyl-2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanamide: Contains an amino group instead of a nitro group.

Uniqueness

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both a nitro group and a methyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-5-6(12(14)15)4-11(10-5)8(2,3)7(9)13/h4H,1-3H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDDVKQDZUPKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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